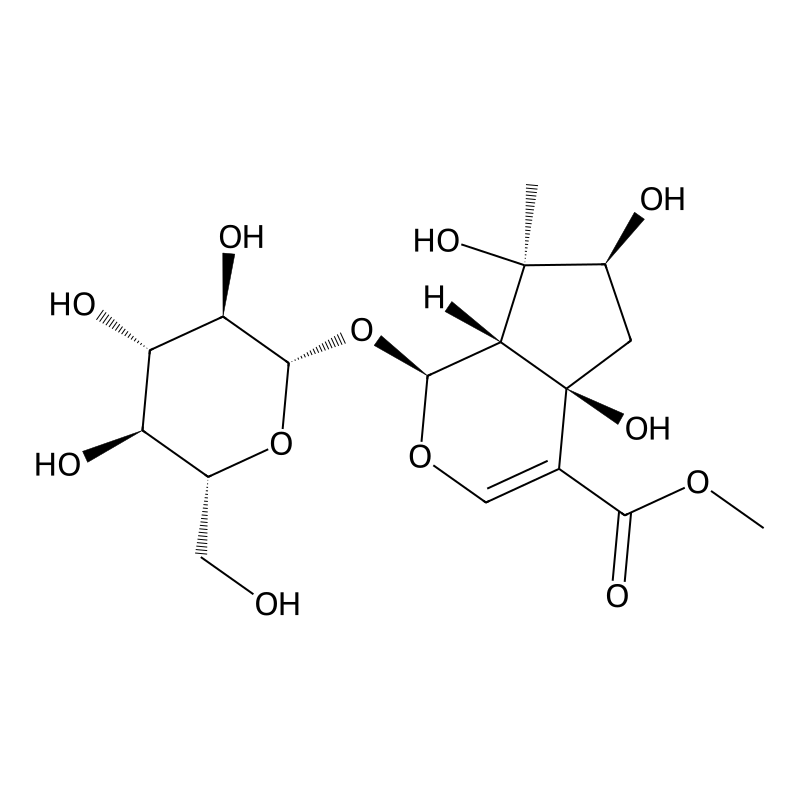Lamiide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chemical and Structural Analysis
- Lamiide has been isolated and characterized in several plant species, including Duranta repens and Clerodendron trichotomum [, ]. These studies focused on identifying its chemical structure using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Biosynthesis Studies
- Research has been conducted to understand the biosynthetic pathway of lamiide and other related iridoid glycosides []. This involves studying the enzymes and metabolic steps involved in the plant's production of these compounds.
Antibacterial and Antifungal Activity
- Some studies have investigated the potential antibacterial and antifungal properties of lamiide. For instance, one study found that lamiide exhibited weak antibacterial activity against several bacterial strains []. Further research is needed to explore this potential and understand the specific mechanisms involved.
Other Potential Applications
- The research on lamiide is ongoing, and potential applications in other areas are being explored. These include studies on its antioxidant properties, anti-inflammatory activity, and potential use as a pesticide [, ]. However, these applications require further investigation and rigorous scientific validation.
Lamiide is an iridoid compound with the chemical formula C₁₇H₂₆O₁₂, primarily isolated from various species of the Lamiaceae family, particularly from plants in the Phlomis genus. Its structure features a cyclopentane ring with various oxidative substituents, characteristic of iridoids, which contribute to its biological activities and potential therapeutic applications. Lamiide is known for its complex structure that includes multiple hydroxyl groups and glycosidic linkages, making it a subject of interest in phytochemistry and pharmacology .
- Hydrolysis: Breaking down into simpler sugars and aglycones under acidic or enzymatic conditions.
- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which may enhance its biological activity.
- Glycosylation: Lamiide can form glycosides through reactions with sugars, altering its solubility and bioavailability .
Lamiide exhibits a range of biological activities:
- Antioxidant Properties: Studies have shown that lamiide possesses significant antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress .
- Anti-inflammatory Effects: It has been implicated in the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Potential Antimicrobial Activity: Preliminary studies suggest that lamiide may exhibit antimicrobial properties against certain bacterial strains .
Lamiide can be synthesized through various methods:
- Natural Extraction: The primary method involves extracting lamiide from plant sources such as Phlomis bruguieri using solvents like ethanol or methanol. The extraction process often includes maceration or percolation techniques .
- Biosynthesis: Research indicates that lamiide can be biosynthesized from precursors such as 8-epi-deoxyloganin in specific plant species, highlighting its natural production pathways .
- Chemical Synthesis: Although less common, synthetic routes have been explored to produce lamiide and its derivatives through organic synthesis techniques involving cyclization and functional group modifications .
Lamiide has several applications in various fields:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, lamiide is being investigated for potential use in developing new therapeutic agents for chronic diseases .
- Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at skin protection and rejuvenation .
- Nutraceuticals: Lamiide is also explored for inclusion in dietary supplements due to its health-promoting properties .
Studies on lamiide's interactions have focused on its binding affinity with specific enzymes and receptors:
- Lipoxygenase Inhibition: Lamiide has been studied for its ability to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
- Binding Studies: Molecular docking studies have illustrated how lamiide interacts with active sites of enzymes, providing insights into its mechanism of action at the molecular level .
Lamiide shares similarities with other iridoids but possesses unique structural features that distinguish it:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Ipolamiide | C₁₇H₂₆O₁₂ | Structural isomer with different biological activity profiles. |
| Loganin | C₁₇H₂₄O₉ | Exhibits different glycosylation patterns affecting solubility. |
| Aucubin | C₁₅H₂₁O₉ | Lacks the cyclopentane ring structure found in lamiide. |
Lamiide's unique combination of hydroxyl groups and glycosidic linkages contributes to its distinctive biological activities compared to these similar compounds, making it a subject of ongoing research for potential health benefits .








